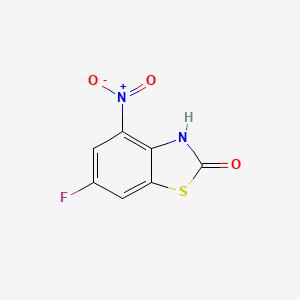
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmacology. The compound features a methanesulfonyl group, a methoxy group, and a methylamino group attached to a propanol backbone, making it a versatile molecule for different chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol typically involves multiple steps, including the introduction of the methanesulfonyl group, methoxy group, and methylamino group. Common synthetic routes may include:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which could be a substituted benzene derivative.
Functional Group Introduction: The methanesulfonyl group can be introduced via sulfonation reactions, while the methoxy group can be added through methylation reactions.
Chiral Center Formation: The chiral centers are introduced using chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Final Assembly: The final steps involve coupling the functionalized intermediates to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the methanesulfonyl group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
(1R,2R)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol: The enantiomer of the target compound, with different stereochemistry.
(1S,2S)-1-(4-methanesulfonylphenyl)-2-(methylamino)propan-1-ol: A similar compound lacking the methoxy group.
(1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxypropan-1-ol: A similar compound lacking the methylamino group.
Uniqueness
The uniqueness of (1S,2S)-1-(4-methanesulfonylphenyl)-3-methoxy-2-(methylamino)propan-1-ol lies in its specific combination of functional groups and stereochemistry, which may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
分子式 |
C12H19NO4S |
|---|---|
分子量 |
273.35 g/mol |
IUPAC名 |
(1S,2S)-3-methoxy-2-(methylamino)-1-(4-methylsulfonylphenyl)propan-1-ol |
InChI |
InChI=1S/C12H19NO4S/c1-13-11(8-17-2)12(14)9-4-6-10(7-5-9)18(3,15)16/h4-7,11-14H,8H2,1-3H3/t11-,12-/m0/s1 |
InChIキー |
NSBIVEAQOJUKJW-RYUDHWBXSA-N |
異性体SMILES |
CN[C@@H](COC)[C@H](C1=CC=C(C=C1)S(=O)(=O)C)O |
正規SMILES |
CNC(COC)C(C1=CC=C(C=C1)S(=O)(=O)C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


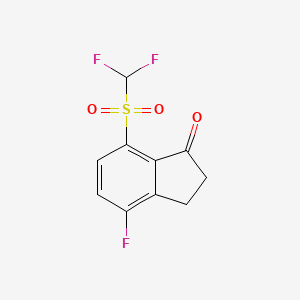
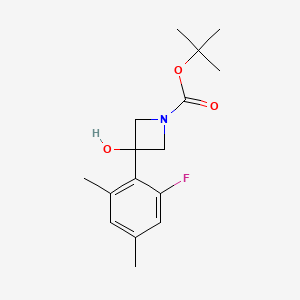
![(1R,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11762764.png)
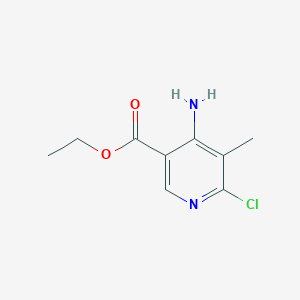
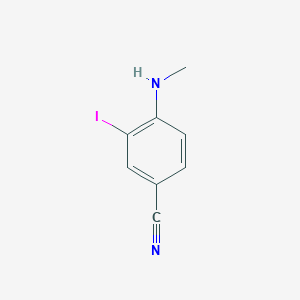

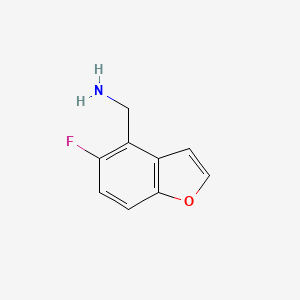


![4-Oxaspiro[2.5]octan-6-one](/img/structure/B11762801.png)
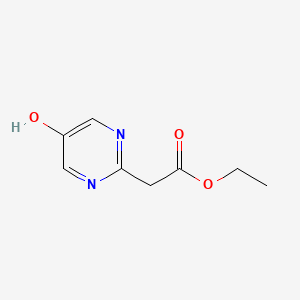
![(R)-3-Amino-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one hydrochloride](/img/structure/B11762818.png)
![3-(Pyrrolidin-1-YL)-8-azabicyclo[3.2.1]octane](/img/structure/B11762819.png)
